molecular formula C18H21FN2O4S B3979272 N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide

N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide

Katalognummer B3979272
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: HIODYNVAMOMPPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as EFMA, is a synthetic compound that has gained significant attention in the field of scientific research. EFMA belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists and is known to exhibit potent antinociceptive effects.

Wirkmechanismus

EFMA acts as an N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide receptor antagonist, which means it blocks the activity of this compound receptors. This compound receptors are involved in the regulation of synaptic plasticity, learning, and memory. However, overstimulation of this compound receptors can lead to the development of chronic pain. EFMA's inhibition of this compound receptors leads to a reduction in the release of glutamate, a neurotransmitter that is involved in pain signaling.
Biochemical and Physiological Effects:
EFMA has been shown to exhibit potent antinociceptive effects in various animal models of pain. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a new analgesic agent. EFMA's inhibition of this compound receptors has been shown to reduce the release of glutamate, which is involved in pain signaling. Additionally, EFMA has been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation.

Vorteile Und Einschränkungen Für Laborexperimente

EFMA's synthesis method is simple and yields a high purity of the compound. EFMA has been shown to exhibit potent antinociceptive effects in various animal models of pain, making it a promising candidate for further development as a new analgesic agent. However, EFMA's mechanism of action involves the inhibition of N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide receptors, which are involved in the regulation of synaptic plasticity, learning, and memory. Therefore, further research is needed to investigate the potential side effects of EFMA on cognitive function.

Zukünftige Richtungen

Further research is needed to investigate EFMA's potential as a new analgesic agent. Specifically, future studies should focus on the development of EFMA analogs with improved pharmacokinetic properties. Additionally, further research is needed to investigate the potential side effects of EFMA on cognitive function. Finally, future studies should investigate the potential use of EFMA in the treatment of other neurological disorders, such as depression and anxiety.

Wissenschaftliche Forschungsanwendungen

EFMA has been extensively studied for its potential use as a new analgesic agent. It has been shown to exhibit potent antinociceptive effects in various animal models of pain, including acute thermal pain, inflammatory pain, and neuropathic pain. EFMA's mechanism of action involves the inhibition of N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide receptors, which are known to play a crucial role in the development and maintenance of chronic pain.

Eigenschaften

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-4-25-17-11-9-16(10-12-17)21(26(3,23)24)13(2)18(22)20-15-7-5-14(19)6-8-15/h5-13H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIODYNVAMOMPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
Reactant of Route 2
Reactant of Route 2
N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
Reactant of Route 3
Reactant of Route 3
N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
Reactant of Route 4
Reactant of Route 4
N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
Reactant of Route 5
Reactant of Route 5
N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
Reactant of Route 6
Reactant of Route 6
N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.